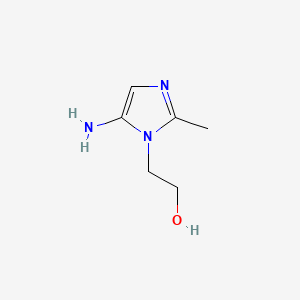

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

CAS No.: 84145-87-9

Cat. No.: VC1707555

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84145-87-9 |

|---|---|

| Molecular Formula | C6H11N3O |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | 2-(5-amino-2-methylimidazol-1-yl)ethanol |

| Standard InChI | InChI=1S/C6H11N3O/c1-5-8-4-6(7)9(5)2-3-10/h4,10H,2-3,7H2,1H3 |

| Standard InChI Key | QIXFXNMDRJRTIJ-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(N1CCO)N |

| Canonical SMILES | CC1=NC=C(N1CCO)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

Structurally, 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole differs from its parent compound metronidazole primarily in having an amino group at position 5 instead of a nitro group . This structural difference significantly alters the electronic properties of the molecule, changing it from an electron-withdrawing nitro group to an electron-donating amino group, which has implications for the compound's reactivity and interactions with biological targets.

Physical Properties

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole exhibits distinct physical properties that have been characterized through various analytical methods. Table 1 summarizes the key physical properties of this compound based on the available data.

Table 1: Physical Properties of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

The relatively high boiling point of 398.4°C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino and hydroxyl groups . The LogP value of 0.34720 suggests moderate lipophilicity, making the compound somewhat soluble in both aqueous and organic solvents . This balanced solubility profile is advantageous for pharmaceutical applications, allowing the compound to navigate various physiological environments. The melting point range of 154-156°C provides a useful parameter for assessing the purity of synthesized samples .

Chemical Properties

The chemical properties of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole are largely influenced by its functional groups and the electronic properties of the imidazole ring. The imidazole ring itself possesses aromatic character, contributing to the compound's stability. The presence of two nitrogen atoms in the ring affects the compound's acid-base behavior and reactivity patterns.

The amino group at position 5 is a key reactive site, capable of participating in various reactions including nucleophilic substitutions, acylations, and coupling reactions with diazonium salts. This is evidenced by research showing the successful synthesis of derivatives through diazonium coupling reactions . The hydroxyethyl group at position 1 provides an additional reactive site for potential modifications, including oxidation, esterification, or etherification.

FTIR spectroscopic analysis has confirmed the presence of these functional groups, with characteristic vibrational peaks observed at 3733.72-3627.33 cm⁻¹ (N-H stretching from the amino group), 3218.04 cm⁻¹ (O-H stretching from the hydroxyl group), 1464.71 cm⁻¹ (CH₂ stretching), and 1362.24-1213.85 cm⁻¹ (C-N aromatic stretching) . These spectroscopic features provide valuable fingerprints for identifying and characterizing the compound.

Synthesis Methods

Reduction of Metronidazole

The primary method for obtaining 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is through the reduction of metronidazole, specifically the conversion of the nitro group at position 5 to an amino group. This reduction process preserves the integrity of the imidazole ring structure while selectively transforming the nitro functionality. According to available research data, the synthesis involves ring-intact reduction pathways.

One documented approach involves the reduction of metronidazole using zinc dust in an aqueous solution . This method has been reported to yield 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole at approximately 28.2% yield . The reaction can be represented as follows:

Metronidazole (1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole) + Zn + H⁺ → 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole

The reduction process typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to maximize yield and minimize the formation of side products. The reduced product can then be isolated through appropriate purification techniques, such as recrystallization, which has been shown to produce the compound with a melting point of 154-156°C .

Catalytic Reduction Methods

Catalytic reduction represents another approach for synthesizing 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole. Research has indicated that catalytic reduction of 5-nitroimidazoles in dioxane solution can yield corresponding 5-aminoimidazoles in good yields . While specific literature on the catalytic reduction of metronidazole to form 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is limited in the provided search results, this general approach could potentially be applied to synthesize the target compound with appropriate catalyst selection and reaction condition optimization.

The advantages of catalytic reduction include potentially milder reaction conditions and higher selectivity compared to chemical reducing agents like zinc. Common catalysts for such reductions include palladium on carbon, platinum oxide, or Raney nickel, typically with hydrogen gas as the reducing agent. These methods could potentially offer improved yields and reduced formation of byproducts, though specific optimization would be required for the reduction of metronidazole.

Spectroscopic Analysis

UV/Visible Spectroscopy

UV/Visible spectroscopy has been employed to characterize 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole and distinguish it from related compounds. According to research findings, 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole exhibits maximum absorption in the visible range of the electromagnetic spectrum, specifically between 514-571 nm . This is in stark contrast to metronidazole, which primarily absorbs in the ultraviolet range (217-236 nm) .

The significant shift in absorption toward the visible range for 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole can be attributed to the electronic effects of the amino group, which typically contains non-bonding electrons capable of n→π* transitions that occur at longer wavelengths. This spectroscopic difference provides a valuable tool for identifying and distinguishing 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole from its parent compound and other related derivatives.

The UV/Visible spectroscopic data also corresponds with the color characteristics of the compounds. While metronidazole appears cream-colored, 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole exhibits a light brown coloration , reflecting its absorption of certain wavelengths in the visible spectrum. This visual difference can serve as a preliminary indicator during synthesis and purification processes.

Relation to Metronidazole Metabolism

Metabolic Pathway

1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is recognized as a metabolite of metronidazole, a widely used antibiotic with activity against anaerobic bacteria and certain protozoa. Metronidazole undergoes various metabolic transformations in the body, including oxidation, hydroxylation, and reduction processes. The formation of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole occurs through the reduction of the nitro group in metronidazole to an amino group, while maintaining the integrity of the imidazole ring structure.

According to research findings, metronidazole undergoes hepatic metabolism, yielding various metabolites . While the hydroxy metabolite, 1-(2-hydroxy-ethyl)-2-hydroxy methyl-5-nitroimidazole, is considered the major active metabolite, other metabolites such as 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole also contribute to the metabolic profile of the drug . These metabolic transformations influence the distribution, activity, and elimination of the drug from the body.

Comparative Analysis with Related Compounds

When comparing 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole to its parent compound metronidazole and other related derivatives, several distinctions become apparent. Table 3 provides a comparative analysis of these compounds based on structural features and properties.

Table 3: Comparative Analysis of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole and Related Compounds

The structural differences, particularly the presence of an amino group instead of a nitro group at position 5, significantly affect the compound's physical, chemical, and biological properties. The nitro group in metronidazole is electron-withdrawing and contributes to the compound's antimicrobial activity through its reduction in anaerobic environments. In contrast, the amino group in 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is electron-donating, altering the electronic distribution within the molecule.

These structural differences also impact spectroscopic properties. For instance, UV/Visible spectroscopy reveals distinct absorption patterns for metronidazole (217-236 nm) compared to 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole (514-571 nm) , reflecting fundamental differences in their electronic structures and conjugation systems. Similarly, FTIR spectroscopy shows characteristic differences, with the absence of nitro group vibrations in 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole and the presence of amino group vibrations instead.

Research Findings and Applications

Analytical Applications

The distinct spectroscopic properties of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole make it valuable for analytical applications, particularly in studies of metronidazole metabolism. The compound's UV/Visible absorption profile (514-571 nm) differs significantly from that of metronidazole (217-236 nm) , enabling selective detection and quantification in complex biological samples.

FTIR spectroscopy provides another analytical tool for identifying and characterizing 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole, with characteristic vibrational peaks for its functional groups . These spectroscopic techniques, combined with other analytical methods such as high-performance liquid chromatography (HPLC) or mass spectrometry, contribute to comprehensive metabolic profiling of metronidazole in pharmacokinetic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume